3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate
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Overview
Description
3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate is a chemical compound listed in the PubChem database. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Chemical Reactions Analysis
3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions vary depending on the desired outcome
Scientific Research Applications
3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be studied for its potential therapeutic effects or as a tool in biochemical research. Industrial applications could include its use in manufacturing processes or as a component in specialized products.
Mechanism of Action
The mechanism of action of 3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds might share structural features or reactivity but differ in specific properties or applications. This comparison helps in identifying the most suitable compound for a particular use.
Properties
IUPAC Name |
3-[[2-(dimethylazaniumyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)7-10(14)12-9-5-3-4-8(6-9)11(15)16/h3-6H,7H2,1-2H3,(H,12,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSUOOBFIOQIFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)CC(=O)NC1=CC=CC(=C1)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[NH+](C)CC(=O)NC1=CC=CC(=C1)C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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